molecular formula C8H9BrClNO2S2 B2630918 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine CAS No. 259137-98-9

1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine

Cat. No.: B2630918
CAS No.: 259137-98-9
M. Wt: 330.64
InChI Key: XNZWJMPTHNRBTE-UHFFFAOYSA-N
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Description

1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine (CAS# 1307307-44-3) is a high-value chemical building block with the molecular formula C8H9BrClNO2S2 and a molecular weight of 330.7 . This compound features a pyrrolidine ring sulfonylated at the nitrogen atom and linked to a polyhalogenated thiophene ring, a structure known to be of significant interest in pharmaceutical and agrochemical research . The bromo and chloro substituents on the electron-rich thiophene system make this molecule a versatile and reactive intermediate for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. Sulfonyl-containing compounds, particularly those with heterocyclic arrangements like this one, are prominent scaffolds in medicinal chemistry due to their ability to modulate biological activity . Researchers can leverage this compound in the design and synthesis of potential enzyme inhibitors, such as metalloprotease inhibitors, which are targets for a range of diseases . Furthermore, structurally related sulfonylated pyrrolidine derivatives have demonstrated potent and stereoselective biological activity, for instance, as blockers of cardiovascular L-type calcium channels, highlighting the potential of this chemical class in developing new therapeutic agents . The reactive halogen atoms present multiple vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(4-bromo-5-chlorothiophen-2-yl)sulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2S2/c9-6-5-7(14-8(6)10)15(12,13)11-3-1-2-4-11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZWJMPTHNRBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(S2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of pyrrolidine with a sulfonyl chloride derivative of 4-bromo-5-chloro-2-thiophene. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of pyrrolidine, including those with thienyl substituents, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the pyrrolidine structure have been evaluated for their activity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells, demonstrating varying degrees of effectiveness . The mechanisms of action often involve interference with cell cycle progression and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation.

2. Enzyme Inhibition
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine has also been investigated for its potential as an enzyme inhibitor. Pyrrolidine derivatives are known to modulate the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease . The sulfonyl group enhances binding affinity to target enzymes, making these compounds valuable in drug development.

3. Antimicrobial Properties
Research has shown that certain pyrrolidine derivatives possess antimicrobial properties, effective against a range of bacterial strains. The incorporation of thienyl groups can enhance these effects, making the compound a candidate for further development as an antibacterial agent .

Materials Science Applications

1. Photophysical Properties
The structural features of this compound contribute to its photophysical properties, making it suitable for applications in materials science. Compounds with similar scaffolds have been explored as potential fluorophores and in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation . This opens avenues for developing advanced materials in optoelectronics.

Synthetic Chemistry Applications

1. Versatile Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, enabling the synthesis of more complex molecules. For example, the sulfonyl group can be utilized in nucleophilic substitution reactions to introduce diverse functionalities .

2. Combinatorial Chemistry
The compound's ability to participate in combinatorial chemistry makes it a valuable scaffold for generating libraries of new compounds. Researchers can modify the pyrrolidine core and thienyl substituents systematically to explore structure-activity relationships (SAR) .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityEvaluated against A549, HCT-116, MCF-7; showed significant cytotoxicity with specific derivatives exhibiting enhanced activity.
Enzyme InhibitionInvestigated as an acetylcholinesterase inhibitor; demonstrated potential for treating neurodegenerative diseases.
Photophysical PropertiesExplored for use in OLEDs; exhibited promising emission characteristics suitable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo and chloro substituents on the thienyl ring may enhance the compound’s binding affinity to its targets, leading to increased potency . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Ring : The thienyl ring in the target compound introduces sulfur into the aromatic system, which may enhance π-π stacking interactions compared to phenyl-based analogs. Thienyl rings also exhibit distinct electronic properties due to sulfur’s electronegativity .
  • Substituent Effects : Bromo and chloro groups in the target compound increase molecular weight and lipophilicity (logP ~2.8 estimated) compared to methoxy (logP ~1.9) or hydroxyl (logP ~1.2) substituents. This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Relevance : SB269970 (phenyl-based) acts as a 5-HT₇ receptor antagonist, modulating cAMP/CREB signaling . The target compound’s thienyl group may alter receptor binding kinetics due to steric and electronic differences.

Research Findings and Hypotheses

  • Metabolic Stability : Halogenation typically reduces metabolic degradation by cytochrome P450 enzymes, suggesting the target compound may have a longer half-life than hydroxylated analogs like SB269970 .
  • Target Selectivity : Thienyl sulfonamides have shown selectivity for kinase inhibitors in preclinical studies, differing from phenyl-based analogs that target GPCRs like 5-HT₇ .

Biological Activity

1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₉BrClNO₂S₂
  • Molar Mass : 330.65 g/mol
  • CAS Number : 259137-98-9

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various proteins, potentially inhibiting their functions. The structure allows for enhanced membrane penetration, which may increase bioavailability and efficacy in targeting specific cellular pathways. The compound's unique arrangement suggests it could modulate enzyme activities or receptor binding, although precise molecular pathways are still under investigation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been explored as potential biochemical probes in the development of new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of related pyrrolidine derivatives against various cancer cell lines. For instance, derivatives synthesized from similar structures demonstrated selective cytotoxicity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using MTT assays. Notably, compounds 7h and 7k showed significant inhibitory activity on cell cycle progression and tubulin polymerization .

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the anticancer activity of synthesized pyrrolidine derivatives, several compounds were found to exhibit selective cytotoxicity against multiple cancer cell lines. The results suggest that structural modifications can enhance biological activity and selectivity .
  • Biochemical Probing : The sulfonyl group in the compound has been investigated for its role in biochemical probing, indicating potential applications in drug discovery and development .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialPotential as a biochemical probe; explored for therapeutic properties
AnticancerSelective cytotoxicity against lung, colon, and breast cancer cell lines
Enzyme InhibitionPossible modulation of enzyme activities through protein interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing sulfonylpyrrolidine derivatives like 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine with a halogenated thienyl sulfonyl chloride. For example, analogous compounds (e.g., SB-269970, a 5-HT7 antagonist) are synthesized via nucleophilic substitution under anhydrous conditions using dichloromethane or THF as solvents, with triethylamine as a base to scavenge HCl . The halogenated thienyl group may require protection/deprotection strategies to avoid side reactions.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 1.8–3.5 ppm) and sulfonyl/thienyl groups (δ 6.5–7.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+ for C₉H₁₀BrClNO₂S₂). X-ray crystallography, as demonstrated for 1-[(2-nitrophenyl)sulfonyl]pyrrolidine, provides definitive stereochemical validation .

Advanced Research Questions

Q. What strategies optimize the purification of this compound given its halogenated thienyl substituents?

  • Methodological Answer : Halogenated thienyl groups increase hydrophobicity, complicating purification. Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in polar aprotic solvents like DMF/water. For analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves similar challenges .

Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and Cl activates the thienyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings . For example, 5-bromo-2-thienyl derivatives undergo palladium-catalyzed couplings with aryl boronic acids at 80–100°C . Steric hindrance from the pyrrolidine sulfonyl group may require tailored ligands (e.g., XPhos) .

Q. What in vitro assays are suitable for evaluating its biological activity, based on structural analogs?

  • Methodological Answer : Sulfonylpyrrolidines are often screened for ion channel modulation (e.g., L-type calcium channels) or GPCR antagonism (e.g., 5-HT7 receptors). For example, SB-269970, a structurally related antagonist, is tested in radioligand binding assays (³H-LSD displacement) and functional cAMP assays .

Q. How can computational modeling predict its binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of homologous receptors (e.g., 5-HT7 receptor PDB: 5X6Z). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. For stereoselective analogs like the diltiazem derivative, computational models correlate enantiomeric preference with experimental IC₅₀ values .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts may arise from unexpected tautomerism or impurities. Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) and characterize by-products via LC-MS. For crystallographic validation, compare experimental data with DFT-calculated structures, as done for 1-[(2-nitrophenyl)sulfonyl]pyrrolidine .

Q. What experimental controls are critical when assessing its stability under physiological conditions?

  • Methodological Answer : Include negative controls (vehicle-only treatments) and accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. For analogs like SB-269970, stability in saline over 24 hours is confirmed before in vivo administration .

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